1-(3-Chlorophenyl)-4-[(2,4-difluorophenyl)sulfonyl]piperazine
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Overview
Description
1-(3-CHLOROPHENYL)-4-(2,4-DIFLUOROBENZENESULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-(2,4-DIFLUOROBENZENESULFONYL)PIPERAZINE typically involves the reaction of 3-chlorophenylpiperazine with 2,4-difluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-4-(2,4-DIFLUOROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-(2,4-DIFLUOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: A precursor in the synthesis of the target compound.
4-(2,4-Difluorobenzenesulfonyl)piperazine: Another related compound with similar structural features.
Uniqueness
1-(3-CHLOROPHENYL)-4-(2,4-DIFLUOROBENZENESULFONYL)PIPERAZINE is unique due to the presence of both chlorophenyl and difluorobenzenesulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C16H15ClF2N2O2S |
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Molecular Weight |
372.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-(2,4-difluorophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C16H15ClF2N2O2S/c17-12-2-1-3-14(10-12)20-6-8-21(9-7-20)24(22,23)16-5-4-13(18)11-15(16)19/h1-5,10-11H,6-9H2 |
InChI Key |
HBAYPBWXGPXHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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